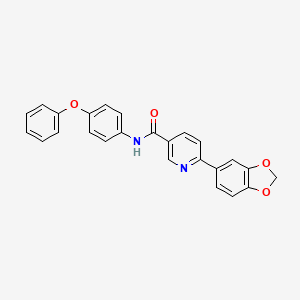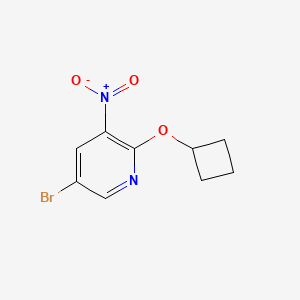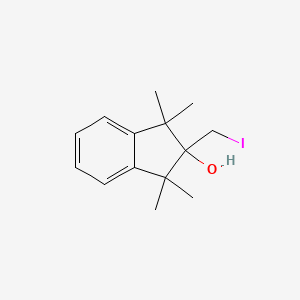
3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a piperazine ring, and an oxadiazole ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromopyridine.
Formation of Oxadiazole Ring: The bromopyridine is then reacted with appropriate reagents, such as hydrazine and carbon disulfide, to form the 1,2,4-oxadiazole ring.
Introduction of Piperazine Moiety: The final step involves the reaction of the oxadiazole intermediate with 4-methylpiperazine under suitable conditions, such as reflux in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxidized/reduced species.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to the disruption of bacterial growth and replication . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloropyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(5-Fluoropyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of bromine.
3-(5-Methylpyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially leading to different pharmacological profiles and applications.
Properties
CAS No. |
1323919-95-4 |
|---|---|
Molecular Formula |
C12H14BrN5O |
Molecular Weight |
324.18 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14BrN5O/c1-17-2-4-18(5-3-17)12-15-11(16-19-12)9-6-10(13)8-14-7-9/h6-8H,2-5H2,1H3 |
InChI Key |
ZPSJEPUNXJUTJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NO2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)



![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)

![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
